molecular formula C18H28N6O2 B6445046 1-(morpholin-4-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 2640879-18-9

1-(morpholin-4-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6445046
CAS No.: 2640879-18-9
M. Wt: 360.5 g/mol
InChI Key: QQWKSFQCWLCSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a morpholine ring connected via an ethanone linker to a piperazine moiety, which is further substituted with a pyrimidine ring bearing a pyrrolidine group. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with compounds targeting central nervous system disorders or cancer .

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2/c25-17(23-11-13-26-14-12-23)15-21-7-9-24(10-8-21)18-19-4-3-16(20-18)22-5-1-2-6-22/h3-4H,1-2,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWKSFQCWLCSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs differ in substituents on the pyrimidine ring, piperazine linker, or ethanone moiety. Below is a detailed comparison:

Key Differences in Pharmacological Potential

In contrast, the trifluoromethylbenzyl group in ’s compound introduces strong electron-withdrawing effects, which could influence receptor binding affinity .

Indole-acetyl substituents () introduce bulkier hydrophobic groups, likely altering selectivity for targets like serotonin receptors .

Synthetic Accessibility :

  • Microwave-assisted synthesis () achieves moderate yields (~41%) under controlled conditions, whereas conventional methods () may require longer reaction times .

Structure-Activity Relationship (SAR) Insights

  • Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom contributes to solubility, while pyrrolidine (in the target compound) may enhance conformational flexibility .
  • Piperazine Substituents : Electron-deficient groups (e.g., trifluoromethyl in ) could stabilize charge-transfer interactions with target proteins .
  • Ethanone Linker: This moiety is conserved across analogs, suggesting its critical role in maintaining spatial orientation between pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.